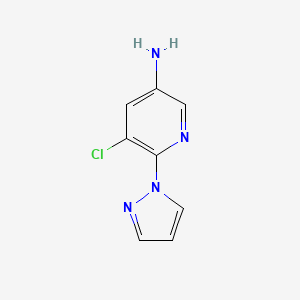

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine

Overview

Description

“5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound that belongs to the class of pyrazole-based compounds . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” is almost planar, with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Scientific Research Applications

- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including this compound, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Malaria, caused by Plasmodium parasites, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its promise as an antimalarial agent .

- Pyrazole-based ligands have been investigated for their catalytic properties. While not directly related to disease treatment, these ligands play a role in oxidation reactions. For instance, the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with primary amines yields ligands with potential catalytic applications .

- Researchers synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole compounds. These imidazole-containing derivatives were evaluated for antitumor activity against cell lines such as MCF-7 and CaCo-2. Although not directly related to leishmaniasis or malaria, this highlights the versatility of pyrazole-based compounds .

Antileishmanial Activity

Antimalarial Potential

Catalytic Properties

Antitumor Potential

Future Directions

The future directions for “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects and potential applications in the development of new drugs . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on various kinases . For instance, pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have shown significant activity against various cell lines . For instance, a pyrazole derivative displayed superior antipromastigote activity .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

5-chloro-6-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBWVOBGCAVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

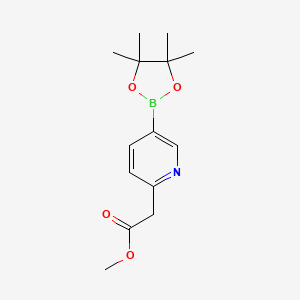

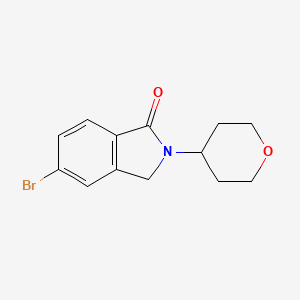

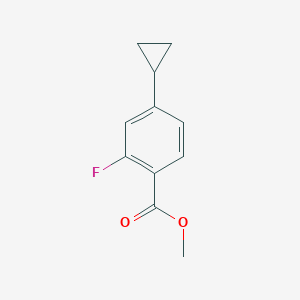

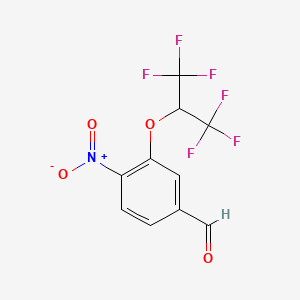

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)

![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)